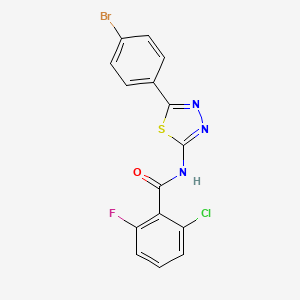

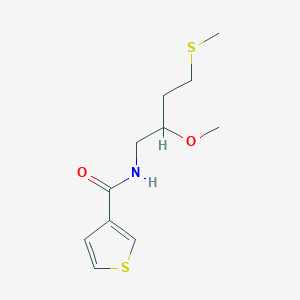

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a critical role in regulating gene expression in response to environmental toxins, such as dioxin and polycyclic aromatic hydrocarbons. CH-223191 has been widely used in scientific research to investigate the role of AhR in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of cyclopropene analogs of ceramide, including compounds with modifications on the cyclopropene ring and N-acyl chain length, has been reported. These compounds, including variations on hydroxyl groups, have been evaluated for their effects on dihydroceramide desaturase, an enzyme relevant in sphingolipid metabolism. This research demonstrates the utility of cyclopropyl and related structures in synthesizing enzyme inhibitors (Triola et al., 2003).

- Studies on N-phenylcarboxylate oxalamides and their crystallization behaviors suggest that these compounds, through modifications, can significantly influence the crystallization rate and properties of materials they are introduced to. This indicates a potential application in material science and engineering to tailor the physical properties of polymers (Xu et al., 2017).

Enzymatic Activity and Drug Development

- Polyamine analogs, including cyclopropyl-containing compounds, have shown selective cytotoxic activity through the induction of programmed cell death (PCD) in cancer cell lines. This suggests the role of such compounds in developing antitumor agents targeting specific phenotypic activities (Ha et al., 1997).

- The development and evaluation of organotin(IV) complexes with amino acetate functionalized Schiff bases, potentially including cyclopropyl analogs, for their in vitro cytotoxicity against various human tumor cell lines. These studies highlight the potential therapeutic applications of such compounds in cancer treatment (Basu Baul et al., 2009).

Metabolic Studies and Chemical Reactions

- The metabolism of environmental pollutants and carcinogens, including compounds with cyclopropyl groups, by enzymes such as cytochrome P450. These studies provide insight into the biochemical interactions and potential toxicological impacts of such structures (Howard et al., 1983).

- Novel synthetic approaches to N-substituted oxalamides from nitroaryl oxirane carboxamides demonstrate the versatility of cyclopropyl and related structures in organic synthesis. These methodologies offer new routes to a range of valuable chemical entities, including potential drug intermediates (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(20,10-7-8-10)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6,10,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUQYZUUQGULDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2418125.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)

![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)

![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2418134.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)